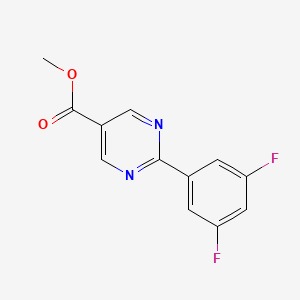
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets . The pyrimidine ring structure allows for versatile interactions with biological macromolecules, contributing to its efficacy.
Comparación Con Compuestos Similares
- 2-(3,5-Difluorophenyl)pyrimidine-4-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)pyridine-5-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)quinoline-5-carboxylic acid methyl ester
Comparison: Compared to these similar compounds, 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester exhibits unique properties due to the specific positioning of the carboxylic acid methyl ester group on the pyrimidine ring. This positioning influences its reactivity and binding interactions, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C12H8F2N2O2 |
|---|---|
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
methyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8F2N2O2/c1-18-12(17)8-5-15-11(16-6-8)7-2-9(13)4-10(14)3-7/h2-6H,1H3 |
Clave InChI |
XGBUVKNRTMOIMC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


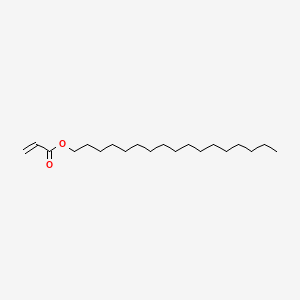

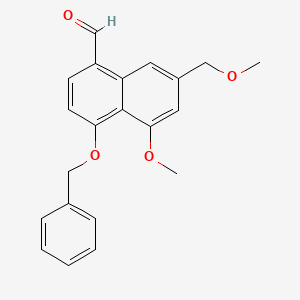

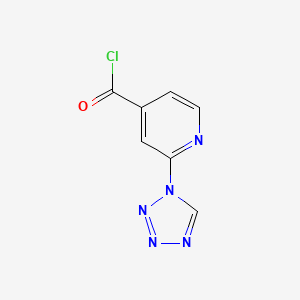
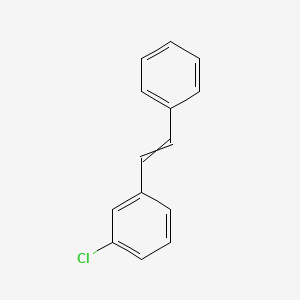
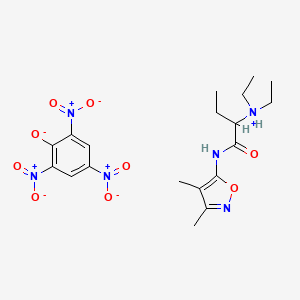
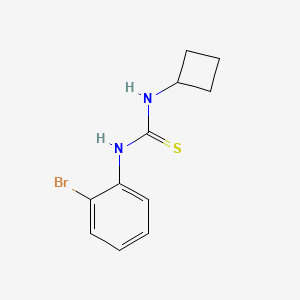
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)

